1-{[(Tert-butoxy)carbonyl]amino}-4-methylcyclohexane-1-carboxylic acid
CAS No.: 199330-69-3
Cat. No.: VC4925517
Molecular Formula: C13H23NO4
Molecular Weight: 257.33
* For research use only. Not for human or veterinary use.
![1-{[(Tert-butoxy)carbonyl]amino}-4-methylcyclohexane-1-carboxylic acid - 199330-69-3](/images/structure/VC4925517.png)
Specification
CAS No. | 199330-69-3 |
---|---|
Molecular Formula | C13H23NO4 |
Molecular Weight | 257.33 |
IUPAC Name | 4-methyl-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylic acid |
Standard InChI | InChI=1S/C13H23NO4/c1-9-5-7-13(8-6-9,10(15)16)14-11(17)18-12(2,3)4/h9H,5-8H2,1-4H3,(H,14,17)(H,15,16) |
Standard InChI Key | CYQMEEBIPOTFDY-UHFFFAOYSA-N |
SMILES | CC1CCC(CC1)(C(=O)O)NC(=O)OC(C)(C)C |
Introduction
Chemical Identity and Structural Characteristics
IUPAC Nomenclature and Molecular Formula
The compound’s systematic name, 1-{[(tert-butoxy)carbonyl]amino}-4-methylcyclohexane-1-carboxylic acid, reflects its structural complexity. The cyclohexane ring is substituted at the 1-position with both a Boc-protected amino group and a carboxylic acid moiety, while a methyl group occupies the 4-position . Its molecular formula, C₁₃H₂₃NO₄, corresponds to a molecular weight of 257.33 g/mol , with a precise monoisotopic mass of 257.1627 Da .
Spectroscopic and Computational Data
Key spectroscopic properties include:
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Infrared (IR): Characteristic peaks for the carbonyl groups (C=O) of the Boc and carboxylic acid moieties appear at ~1700 cm⁻¹ .
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Nuclear Magnetic Resonance (NMR): Protons on the tert-butyl group resonate as a singlet at δ 1.4–1.5 ppm, while the methyl group protons appear as a triplet near δ 0.9–1.1 ppm .
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Mass Spectrometry (MS): The molecular ion peak at m/z 257.3 corresponds to the parent ion, with fragmentation patterns indicative of Boc group cleavage .
Computational analyses predict a polar surface area of 76 Ų and a rotatable bond count of 4, suggesting moderate membrane permeability .
Physicochemical Properties
Solubility and Lipophilicity
The compound exhibits a LogP value of 2.66 , indicating moderate lipophilicity. This property facilitates its solubility in organic solvents such as dimethyl sulfoxide (DMSO) and dichloromethane, while its carboxylic acid group confers limited aqueous solubility at neutral pH .
Thermal and Stability Profiles
Synthesis and Synthetic Applications
Role in Peptide Synthesis
The Boc group’s orthogonality to other protecting groups (e.g., Fmoc) makes this compound valuable in solid-phase peptide synthesis (SPPS). It enables sequential deprotection under acidic conditions (e.g., trifluoroacetic acid) without affecting acid-labile side chains .
Quantity | Price ($) | Lead Time | Purity |
---|---|---|---|
1 mg | 83 | 5 days | 90% |
20 mg | 123 | 5 days | 90% |
Regulatory and Shipping Information
The compound is shipped from Ukraine under standard biochemical safety protocols . No specific regulatory restrictions (e.g., DEA schedules) are noted, though compliance with local chemical safety regulations is advised.
Its amphiphilic nature could aid in designing surfactants or liquid crystals, though no direct studies are cited in the reviewed literature .
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